![molecular formula C17H19N5O2 B2819315 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-75-4](/img/structure/B2819315.png)

2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

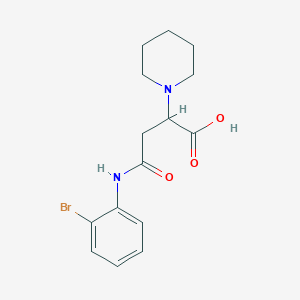

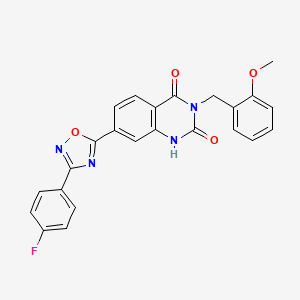

2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPO is a small molecule that belongs to the class of pyridine derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

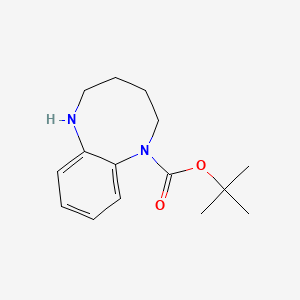

- Novel pyridine derivatives such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile are synthesized using a three-component reaction, involving malononitrile, 4-methoxybenzaldehyde, and piperidine, confirming the utility of piperidine in multi-component synthesis processes (Wu Feng, 2011).

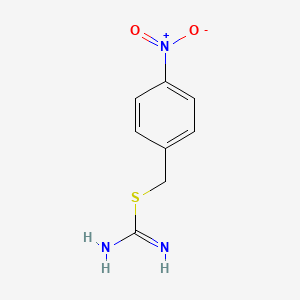

Antibacterial and Antifungal Activity

- Piperidine-mediated synthesis of thiazolyl chalcones leading to derivatives such as 2-amino-6-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-aryl-4H-pyridine-3-carbonitrile shows significant potency as antimicrobial agents, highlighting the potential application of such compounds in developing new antimicrobial drugs (Venkatesan & Maruthavanan, 2011).

Synthesis of Functionalized Derivatives

- Synthesis of cyanopyridine derivatives, including 4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, demonstrates the versatility of pyridine-carbonitrile compounds in forming various functionalized derivatives with potential therapeutic applications (Bogdanowicz et al., 2013).

Optical and Spectroscopic Analysis

- Detailed structural and optical analyses of pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provide insights into their physical properties and interactions, useful for designing compounds with specific optical characteristics (Tranfić et al., 2011).

Corrosion Inhibition

- Aryl pyrazolo pyridine derivatives, such as 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, exhibit notable corrosion inhibition effects on metals like copper, demonstrating their potential use in industrial applications for protecting metals against corrosion (Sudheer & Quraishi, 2015).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as imatinib, specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target enzyme, leading to a cascade of downstream effects .

Biochemical Pathways

If we consider the potential target as tyrosine kinases, the compound could affect multiple signaling pathways, including those involved in cell growth and apoptosis .

Result of Action

Based on the potential inhibition of tyrosine kinases, the compound could potentially influence cell growth, differentiation, metabolism, and apoptosis .

Properties

IUPAC Name |

2-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-21-8-6-20-16(17(21)23)22-7-2-3-14(11-22)12-24-15-9-13(10-18)4-5-19-15/h4-6,8-9,14H,2-3,7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSIFZLBYBASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)

![Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride](/img/structure/B2819252.png)

![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)

![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)